![molecular formula C10H14FNO2S2 B14925669 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine](/img/structure/B14925669.png)
1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine
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Overview
Description
1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine is a chemical compound that features a fluorinated thiophene ring attached to a sulfonyl group, which is further connected to a methylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine typically involves the following steps:
Fluorination of Thiophene: The initial step involves the fluorination of thiophene to obtain 5-fluorothiophene.
Sulfonylation: The fluorinated thiophene undergoes sulfonylation using sulfonyl chloride reagents to introduce the sulfonyl group.
Piperidine Introduction: The final step involves the reaction of the sulfonylated fluorothiophene with 4-methylpiperidine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The fluorine atom on the thiophene ring can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluorothiophen-2-yl)ethan-1-one: A related compound with a similar fluorinated thiophene structure.
(S)-1-(5-Fluorothiophen-2-yl)ethan-1-amine: Another compound with a fluorinated thiophene ring but different functional groups.
Uniqueness
1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine is unique due to the presence of both a sulfonyl group and a piperidine moiety, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile intermediate for various applications in research and industry.
Biological Activity
1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound's molecular formula is C10H14FNO2S2, with a molecular weight of approximately 263.4 g/mol. Its structure includes a piperidine ring substituted with a sulfonyl group attached to a fluorothiophene moiety.
Property | Value |
---|---|
Molecular Formula | C10H14FNO2S2 |
Molecular Weight | 263.4 g/mol |
IUPAC Name | 1-(5-fluorothiophen-2-yl)sulfonyl-4-methylpiperidine |
InChI Key | JALSQGYNOOSBMW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group enhances the compound's electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The fluorothiophene moiety may facilitate interactions through hydrogen bonding and hydrophobic effects, contributing to its overall biological effects.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the compound's efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound. A notable investigation demonstrated that it could inhibit cell proliferation in certain cancer cell lines, possibly through apoptosis induction mechanisms. The effectiveness was measured using assays that quantified cell viability and apoptosis markers .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects, particularly as a potential modulator of serotonin receptors. Research involving positron emission tomography (PET) indicated that derivatives of this compound could target the 5-HT7 serotonin receptor, which is implicated in mood regulation and various neuropsychiatric disorders .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of similar compounds showed that modifications in the piperidine ring significantly impacted efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the fluorothiophene moiety enhanced antibacterial activity compared to other derivatives .
- Anticancer Screening : In vitro studies on cancer cell lines demonstrated that this compound exhibited dose-dependent inhibition of cell growth. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations, supporting its potential as an anticancer agent .
Properties
Molecular Formula |
C10H14FNO2S2 |
---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
1-(5-fluorothiophen-2-yl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C10H14FNO2S2/c1-8-4-6-12(7-5-8)16(13,14)10-3-2-9(11)15-10/h2-3,8H,4-7H2,1H3 |
InChI Key |
HKYAXWGGUWVFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
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